3-Iodo-5-nitrobenzonitrile 3-Iodo-5-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 49674-30-8
VCID: VC6635434
InChI: InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
SMILES: C1=C(C=C(C=C1[N+](=O)[O-])I)C#N
Molecular Formula: C7H3IN2O2
Molecular Weight: 274.017

3-Iodo-5-nitrobenzonitrile

CAS No.: 49674-30-8

Cat. No.: VC6635434

Molecular Formula: C7H3IN2O2

Molecular Weight: 274.017

* For research use only. Not for human or veterinary use.

3-Iodo-5-nitrobenzonitrile - 49674-30-8

CAS No. 49674-30-8
Molecular Formula C7H3IN2O2
Molecular Weight 274.017
IUPAC Name 3-iodo-5-nitrobenzonitrile
Standard InChI InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Standard InChI Key UEPUKJLGQKVRQM-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1[N+](=O)[O-])I)C#N

Chemical Identity and Structural Features

3-Iodo-5-nitrobenzonitrile (C₇H₃IN₂O₂) belongs to the benzonitrile family, featuring a cyano group (-CN) at position 1, an iodine substituent at position 3, and a nitro group (-NO₂) at position 5. Its molecular weight is 289.97 g/mol. The iodine atom contributes significant steric bulk and polarizability, while the electron-withdrawing nitro and cyano groups influence its reactivity and solubility .

Key structural attributes:

  • Electron-deficient aromatic system: The nitro and cyano groups create a π-deficient ring, making the compound susceptible to nucleophilic substitution at the iodine position.

  • Halogen bonding potential: The iodine atom can participate in halogen bonding, a property leveraged in crystal engineering and supramolecular chemistry .

Synthesis and Derivative Formation

Salt Formation and Solubility Enhancement

To improve aqueous solubility for pharmacological applications, 3-iodo-5-nitrobenzonitrile can form salts with amines or glucamines. The N-methylglucamine salt, for instance, achieves >20% w/v solubility in water, enabling parenteral formulations .

Table 1: Physicochemical Properties of 3-Iodo-5-Nitrobenzonitrile and Derivatives

PropertyValue/DescriptionSource
Molecular Weight289.97 g/mol
Melting Point (Li salt)240°C (decomposition)
Water Solubility (N-methylglucamine salt)>20% w/v at 25°C
logP (Predicted)2.1 (moderate lipophilicity)

Pharmacological Applications

Anthelmintic Activity

The structurally related compound 3-iodo-4-hydroxy-5-nitrobenzonitrile demonstrates potent activity against parasitic nematodes (e.g., Haemonchus contortus) and trematodes (e.g., Fasciola hepatica) . While direct data on 3-iodo-5-nitrobenzonitrile is sparse, its analog’s mechanism involves:

  • Mitochondrial disruption: Inhibition of complex II (succinate dehydrogenase) in helminth electron transport chains.

  • Neuromuscular paralysis: Modulation of glutamate-gated chloride channels .

Dosage and Efficacy (Analog Data):

  • Ruminants: 0.025 g/kg body weight via intramuscular injection achieves >90% efficacy against Haemonchus spp. .

  • Oral administration: 0.0125–0.025 g/kg in feedstuffs reduces liver fluke burden by 70–85% .

Regulatory and Industrial Status

As of 2025, 3-iodo-5-nitrobenzonitrile remains primarily a research compound. Its hydroxy-substituted analog (US3331738A) holds expired patent status, allowing generic veterinary use in the EU and US . Regulatory approval for human applications would require extensive Phase I–III trials addressing iodine-related thyroid interactions.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance selectivity for helminth vs. mammalian targets.

  • Nanoformulations: Encapsulate in liposomes or dendrimers to improve bioavailability and reduce dosing frequency.

  • Green Synthesis: Develop catalytic iodination methods using recyclable iodine sources (e.g., KI/Oxone systems).

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274.0152 g/mol